5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine

PYCR1 inhibitor cancer metabolism pyrroline-5-carboxylate reductase 1

5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine is a specialized 7-azaindole scaffold with a 5-bromo group for cross-coupling and a 3-propyl group modulating lipophilicity and kinase ATP pocket binding. Serves as a starting point for SAR-driven optimization of PYCR1 (IC50=16,000 nM) and FGFR inhibitors. Critical for generating focused kinase libraries.

Molecular Formula C10H11BrN2
Molecular Weight 239.11 g/mol
Cat. No. B13174310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine
Molecular FormulaC10H11BrN2
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCCCC1=CNC2=C1C=C(C=N2)Br
InChIInChI=1S/C10H11BrN2/c1-2-3-7-5-12-10-9(7)4-8(11)6-13-10/h4-6H,2-3H2,1H3,(H,12,13)
InChIKeyGGDXERUWAXKLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine: A Strategic Heterocyclic Building Block for Kinase Inhibitor Development and Medicinal Chemistry


5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine is a functionalized heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine (7-azaindole) core . It is characterized by a bromine atom at the 5-position and a propyl group at the 3-position, with a molecular formula of C10H11BrN2 and a molecular weight of 239.11 g/mol . This specific substitution pattern confers distinct physicochemical properties and chemical reactivity, making it a versatile intermediate for the synthesis of various bioactive molecules, particularly in the field of protein kinase inhibition [1].

Why 5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine Cannot Be Casually Substituted: The Critical Role of Precise Substitution in Medicinal Chemistry


Substituting 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine with a generic analog is not feasible due to the highly specific structure-activity relationships (SAR) governing this chemical class. The 5-bromo and 3-propyl substituents are not interchangeable; they are critical determinants of a compound's kinase inhibition profile, target selectivity, and downstream synthetic utility [1]. For example, a 5-bromo substituent is a crucial handle for further functionalization via cross-coupling reactions, while a 3-propyl group modulates lipophilicity and steric interactions within the kinase ATP-binding pocket [2]. Even minor modifications, such as moving the propyl group or replacing bromine with chlorine, can drastically alter potency and selectivity, as demonstrated in SAR studies of related pyrrolo[2,3-b]pyridine kinase inhibitors [3].

Quantitative Differentiation of 5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine: Head-to-Head and Class-Level Comparative Evidence for Informed Procurement


PYCR1 Inhibition Profile of 5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine versus Closely Related Analogs

5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine demonstrates a specific, albeit modest, inhibitory activity against human pyrroline-5-carboxylate reductase 1 (PYCR1) with an IC50 of 16,000 nM in a biochemical assay [1]. This is a distinct binding profile compared to other 5-substituted pyrrolo[2,3-b]pyridines, which often exhibit no activity against this target. For instance, the unsubstituted 5-position analog (1H-pyrrolo[2,3-b]pyridine) shows no detectable inhibition of PYCR1 under identical assay conditions, highlighting the critical contribution of the 5-bromo substituent for this specific target engagement [1]. While the absolute potency is low, this data point provides a verified starting point for optimizing PYCR1 inhibitors and distinguishes this compound from other available pyrrolo[2,3-b]pyridine building blocks [1].

PYCR1 inhibitor cancer metabolism pyrroline-5-carboxylate reductase 1

Comparative Selectivity of the 5-Bromo-3-propyl Pyrrolo[2,3-B]pyridine Scaffold: Differentiation from Indazole and Other Heterocyclic Isosteres

The pyrrolo[2,3-b]pyridine (7-azaindole) core of this compound provides a distinct kinase selectivity profile compared to its structural isostere, the indazole ring system. A direct comparison can be made between 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine and 5-Bromo-3-propyl-1H-indazole, which share the same substituents (C10H11BrN2) but differ in the core heterocycle [1]. While the pyrrolo[2,3-b]pyridine scaffold is widely exploited for targeting the ATP-binding pocket of kinases like FGFR, BTK, and GSK-3β [2][3], the indazole core is more commonly associated with a different kinase profile and is often found in inhibitors of CHK1/2 or other serine/threonine kinases [4]. This divergence in preferred kinase targets is a direct consequence of the different hydrogen-bonding patterns and steric requirements of the two heterocycles within the ATP-binding site. Therefore, choosing the pyrrolo[2,3-b]pyridine scaffold is a deliberate strategy to access a specific subset of the kinome.

kinase selectivity scaffold hopping pyrrolo[2,3-b]pyridine vs indazole

Synthetic Utility: The 5-Bromo Substituent as a Differentiating Handle for Cross-Coupling

A key differentiator of 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine is the presence of the 5-bromo substituent, which serves as a versatile synthetic handle for late-stage diversification [1]. This bromine atom enables a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are not possible with the unsubstituted analog [2]. This allows for the rapid generation of focused libraries of analogs for SAR exploration. In contrast, the 5-unsubstituted 1H-pyrrolo[2,3-b]pyridine requires de novo synthesis for each new derivative, which is significantly more time- and resource-intensive. The 5-bromo substituent therefore provides a critical advantage in medicinal chemistry campaigns by enabling efficient parallel synthesis and hit-to-lead optimization .

cross-coupling Suzuki-Miyaura chemical biology

Impact of the 3-Propyl Substituent on Lipophilicity and Predicted ADME Properties

The 3-propyl group in 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine is a key structural feature that differentiates it from other 3-substituted analogs, such as the 3-isopropyl or 3-H derivatives . This linear alkyl chain modulates the compound's lipophilicity (clogP) and, consequently, its predicted ADME properties [1]. While experimental data for this specific compound is not available, structure-property relationship studies on related pyrrolo[2,3-b]pyridine kinase inhibitors demonstrate that the 3-alkyl substituent directly influences cellular permeability and metabolic stability [2]. For instance, in a series of BTK inhibitors, a 3-propyl group was found to provide a favorable balance between potency and pharmacokinetic profile compared to shorter alkyl chains or more bulky groups [2]. The presence of a bromine atom further allows for tuning of these properties through subsequent chemical modifications.

lipophilicity ADME prediction drug-likeness

Strategic Applications for 5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine: Where Its Differentiated Profile Delivers Value


Hit-to-Lead Optimization for PYCR1 Inhibitor Programs

5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine serves as a validated starting point for medicinal chemistry efforts targeting PYCR1. The documented, albeit weak, inhibitory activity (IC50 = 16,000 nM) provides a foothold for SAR-driven optimization [1]. Researchers can utilize the 5-bromo substituent as a handle for parallel synthesis to rapidly explore chemical space around the 5-position, aiming to improve potency while maintaining the favorable drug-like properties imparted by the 3-propyl group.

FGFR Kinase Inhibitor Development and Scaffold Optimization

Given the well-established role of the pyrrolo[2,3-b]pyridine scaffold in targeting FGFR kinases, this compound is a strategic intermediate for developing novel FGFR inhibitors [2]. Its 5-bromo group allows for the introduction of diverse aryl or heteroaryl moieties via Suzuki coupling, a common strategy to achieve potency and selectivity for FGFR1-3. The 3-propyl group occupies a key hydrophobic pocket in the kinase active site, as demonstrated in related inhibitor co-crystal structures, and is essential for maintaining binding affinity [2].

Late-Stage Diversification for Kinome-Wide Selectivity Profiling

The 5-bromo substituent makes this compound an ideal core for generating focused libraries of pyrrolo[2,3-b]pyridine analogs for kinome-wide selectivity profiling [3]. By coupling the 5-position with a diverse set of amines or boronic acids, researchers can quickly generate a panel of compounds to assess their selectivity against a broad panel of kinases. This is a key application in early-stage drug discovery for identifying chemical probes with a clean selectivity profile and for de-risking potential off-target effects [3].

Chemical Probe Synthesis for Investigating BTK and GSK-3β Biology

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure for inhibiting Bruton's tyrosine kinase (BTK) and glycogen synthase kinase 3β (GSK-3β) [4][5]. 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine can be used as a building block to synthesize new chemical probes for these targets. The 3-propyl group is a common feature in potent BTK and GSK-3β inhibitors, and the 5-bromo group provides a site for further optimization to enhance potency, selectivity, and in vivo properties [4][5].

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